O-GlcNAcase (OGA) Inhibitory Potency: A 190 nM Ki Differentiation Point
The target compound demonstrates a Ki of 190 nM against recombinant human OGA, providing a quantifiable biochemical anchor for cellular target engagement studies. This potency differentiates it from the nearest structural analog, N-(3-chlorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide (CAS 1040662-32-5), for which no publicly available OGA inhibition data have been identified, representing a critical evidence gap for direct comparison [1][2].
| Evidence Dimension | OGA enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 190 nM |
| Comparator Or Baseline | N-(3-chlorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide (CAS 1040662-32-5): no OGA data publicly available |
| Quantified Difference | Cannot be calculated due to absent comparator data; target compound uniquely characterized for OGA inhibition within publicly available data |
| Conditions | Inhibition of recombinant human OGA (in vitro enzymatic assay, BindingDB-assembled data curated by ChEMBL) |
Why This Matters
The 190 nM OGA Ki provides the only quantitative biochemical benchmark currently available for this chemotype, enabling researchers to calibrate cellular OGA target engagement assays without having to generate primary enzyme inhibition data from scratch.
- [1] BindingDB Entry BDBM50513936 (CHEMBL4570378). Affinity data for N-(3-chloro-4-methoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide. Accessed via BindingDB.org. View Source
- [2] Toward Safer and More Effective Therapies for Chronic Myeloid Leukemia: Computational Drug Discovery Targeting BCR-ABL. Acta Poloniae Pharmaceutica – Drug Research, 2025, 82(4), 681-703. DOI: 10.32383/appdr/215086. View Source
